molecular formula C12H13FN2O3 B14677989 N-Ethyl-5-(3-fluorophenyl)-2-oxo-3-oxazolidinecarboxamide CAS No. 34725-14-9

N-Ethyl-5-(3-fluorophenyl)-2-oxo-3-oxazolidinecarboxamide

Cat. No.: B14677989
CAS No.: 34725-14-9
M. Wt: 252.24 g/mol
InChI Key: BESWNSMBCXKIGI-UHFFFAOYSA-N
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Description

N-Ethyl-5-(3-fluorophenyl)-2-oxo-3-oxazolidinecarboxamide is a synthetic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorophenyl group in its structure enhances its pharmacological properties, making it a compound of interest in various scientific research fields.

Preparation Methods

The synthesis of N-Ethyl-5-(3-fluorophenyl)-2-oxo-3-oxazolidinecarboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethylamine, 3-fluorobenzaldehyde, and glycine.

    Formation of Intermediate: The initial step involves the condensation of ethylamine with 3-fluorobenzaldehyde to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization with glycine to form the oxazolidine ring.

    Oxidation: The oxazolidine intermediate is then oxidized to introduce the oxo group at the 2-position, resulting in the formation of this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-Ethyl-5-(3-fluorophenyl)-2-oxo-3-oxazolidinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Ethyl-5-(3-fluorophenyl)-2-oxo-3-oxazolidinecarboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent, particularly against resistant bacterial strains.

    Biological Studies: It is used in biological assays to investigate its effects on cellular processes and pathways.

    Pharmacological Research: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties to understand its behavior in biological systems.

    Industrial Applications: It may be used as an intermediate in the synthesis of other pharmacologically active compounds.

Mechanism of Action

The mechanism of action of N-Ethyl-5-(3-fluorophenyl)-2-oxo-3-oxazolidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex. This action disrupts bacterial growth and replication, making it an effective antimicrobial agent.

Comparison with Similar Compounds

N-Ethyl-5-(3-fluorophenyl)-2-oxo-3-oxazolidinecarboxamide can be compared with other oxazolidinone derivatives, such as linezolid and tedizolid. While all these compounds share a common oxazolidinone core, this compound is unique due to the presence of the ethyl and fluorophenyl groups, which may enhance its pharmacological properties.

Similar Compounds

  • Linezolid
  • Tedizolid
  • Cycloserine

These compounds are also known for their antimicrobial properties and are used in the treatment of various bacterial infections.

Properties

CAS No.

34725-14-9

Molecular Formula

C12H13FN2O3

Molecular Weight

252.24 g/mol

IUPAC Name

N-ethyl-5-(3-fluorophenyl)-2-oxo-1,3-oxazolidine-3-carboxamide

InChI

InChI=1S/C12H13FN2O3/c1-2-14-11(16)15-7-10(18-12(15)17)8-4-3-5-9(13)6-8/h3-6,10H,2,7H2,1H3,(H,14,16)

InChI Key

BESWNSMBCXKIGI-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)N1CC(OC1=O)C2=CC(=CC=C2)F

Origin of Product

United States

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